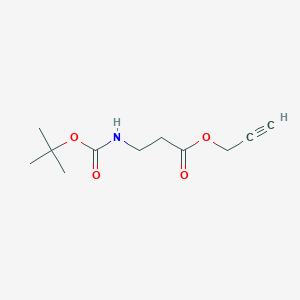

N-Boc-beta-alanine Propargyl Ester

Description

Significance of Beta-Alanine (B559535) Derivatives as Building Blocks in Chemical Synthesis

Beta-alanine derivatives are integral to the creation of peptidomimetics, which are compounds that mimic the structure and function of peptides but often have improved stability and bioavailability. nih.gov They are found in numerous natural products and drugs with diverse biological activities, including anticancer agents, antimicrobials, and antibiotics. nih.gov The ability to introduce a beta-amino acid into a molecular structure can significantly influence its conformation and biological properties.

The synthesis of beta-alanine and its derivatives can be achieved through both chemical and biological methods. nih.govresearchgate.net Chemical synthesis often involves reactions like the conjugate addition of amines to α,β-unsaturated carboxylic acid derivatives or the hydrogenation of β-amino acrylates. researchgate.net While effective, these methods can sometimes require harsh reaction conditions. nih.govresearchgate.net

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

prop-2-ynyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C11H17NO4/c1-5-8-15-9(13)6-7-12-10(14)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14) |

InChI Key |

QTKRBTCOOFMUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCC#C |

Origin of Product |

United States |

Synthetic Methodologies for N Boc Beta Alanine Propargyl Ester

Direct Esterification Approaches to N-Boc-beta-alanine Propargyl Ester

The most common and direct method for synthesizing this compound is through the esterification of N-Boc-beta-alanine with propargyl alcohol. This transformation is typically facilitated by the use of coupling agents to activate the carboxylic acid group, enabling nucleophilic attack by the hydroxyl group of propargyl alcohol.

One of the most widely employed methods is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgorganic-chemistry.orgorgsyn.org The reaction proceeds by the activation of the carboxylic acid of N-Boc-beta-alanine by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by propargyl alcohol to yield the desired ester and N,N'-dicyclohexylurea (DCU) as a byproduct. organic-chemistry.orgorgsyn.org The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. organic-chemistry.org

The general reaction scheme is as follows:

N-Boc-beta-alanine + Propargyl Alcohol --(DCC, DMAP)--> this compound + DCU

While specific yield data for the propargyl ester of N-Boc-beta-alanine is not extensively tabulated in the literature, the Steglich esterification is known for its high efficiency with a variety of amino acids. The following table provides representative conditions and yields for the esterification of N-Boc protected amino acids, which are analogous to the synthesis of this compound.

| N-Boc-Amino Acid | Alcohol | Coupling System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Boc-Alanine | Various Alcohols | DCC/DMAP | DCM | 20 | 3 | High | organic-chemistry.org |

| N-Boc-Phenylalanine | Various Alcohols | DCC/DMAP | DCM | Room Temp | - | - | nih.gov |

| N-Boc-L-valine | 5-hexenoic acid | EDCI/DMAP | - | - | - | 79 (for bis-olefin amides) | nih.gov |

Synthesis of N-Boc-beta-alanine Precursors

The synthesis of this compound is predicated on the availability of its key precursor, N-Boc-beta-alanine. cymitquimica.compeptide.com This section details the synthesis of this essential starting material.

Formation of N-Boc-beta-alanine from Beta-Alanine (B559535)

The reaction involves the nucleophilic attack of the amino group of beta-alanine on one of the carbonyl carbons of Boc₂O. A base, such as sodium hydroxide (B78521) (NaOH) or triethylamine (B128534) (Et₃N), is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct, tert-butoxycarboxylic acid. chemicalbook.com The reaction is typically carried out in a mixed solvent system, such as water and an organic solvent like dioxane or tetrahydrofuran (B95107) (THF), to ensure the solubility of both the amino acid and the Boc anhydride. google.com The reaction is generally performed at room temperature or below to minimize potential side reactions. chemicalbook.com

A typical procedure involves dissolving beta-alanine in an aqueous basic solution, followed by the addition of a solution of Boc₂O in an organic solvent. The reaction mixture is stirred for several hours until the reaction is complete. Acidification of the reaction mixture then allows for the extraction of the N-Boc-beta-alanine product into an organic solvent.

The following table summarizes typical reaction conditions for the Boc-protection of amino acids.

| Amino Acid | Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Beta-Alanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | Water/Dioxane | Room Temp | - | - | google.com |

| L-Alanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | Water/tert-Butanol | Room Temp | 1 | 78-87 | chemicalbook.com |

| D-Alanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | Water/Methanol | 0 | 2 | 85-90 | |

| D-Alanine | Di-tert-butyl dicarbonate | DMAP | DCM | Room Temp | 4 | 95 | |

| D-Alanine | Di-tert-butyl dicarbonate | Triethylamine | DMF | 0 | 3 | 88 |

Chemo- and Regioselective Synthesis Strategies for this compound

Chemoselectivity and regioselectivity are critical considerations in the synthesis of this compound, particularly when other reactive functional groups are present in the starting materials or the desired product is part of a more complex molecule.

Chemoselectivity: The primary challenge in chemoselectivity is to ensure that the esterification occurs specifically at the carboxylic acid of N-Boc-beta-alanine without affecting other potentially reactive sites. The Boc protecting group on the nitrogen atom is crucial for this purpose, as it deactivates the amino group, preventing it from participating in side reactions such as amide formation. The mild conditions of the Steglich esterification, which proceeds at or below room temperature, are also advantageous in preserving other sensitive functional groups that might be present in a more elaborate substrate. organic-chemistry.orgorgsyn.org

Regioselectivity: In the context of synthesizing this compound itself, regioselectivity is straightforward as there is only one carboxylic acid and one primary alcohol. However, if N-Boc-beta-alanine were to be esterified in the presence of a diol or a molecule with multiple hydroxyl groups of varying reactivity, regioselective esterification would become a significant challenge. In such cases, strategies would involve:

Steric Hindrance: Exploiting the steric bulk of the reagents or the substrate to direct the esterification to a less hindered hydroxyl group.

Protecting Groups: Temporarily protecting more reactive hydroxyl groups to force the reaction to occur at the desired site.

Catalyst Control: Utilizing specific catalysts that can differentiate between primary and secondary alcohols, although this is less common for simple esterifications.

For the direct synthesis of this compound, the inherent reactivity difference between the activated carboxylic acid and the primary propargyl alcohol generally ensures high regioselectivity without the need for complex strategies. The primary alcohol of propargyl alcohol is highly accessible and reactive towards the activated ester intermediate.

Analytical and Spectroscopic Characterization in Research of N Boc Beta Alanine Propargyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Boc-beta-alanine propargyl ester, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectroscopy is used to identify the different types of protons and their connectivity. In a typical ¹H NMR spectrum of this compound, the following characteristic signals are observed:

A singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group.

A triplet corresponding to the methylene (B1212753) protons adjacent to the nitrogen atom.

A triplet for the methylene protons adjacent to the ester carbonyl group.

A doublet of doublets or a triplet for the terminal alkyne proton.

A doublet for the methylene protons of the propargyl group.

A broad singlet for the N-H proton of the carbamate (B1207046).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The key resonances in the ¹³C NMR spectrum of this compound include:

Signals for the quaternary carbon and the methyl carbons of the Boc group.

Resonances for the two methylene carbons of the beta-alanine (B559535) backbone.

Signals for the ester carbonyl carbon and the carbamate carbonyl carbon.

Distinct signals for the acetylenic carbons and the methylene carbon of the propargyl ester group.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and Related Compounds

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound (Predicted) | ¹H NMR | CDCl₃ | ~5.2 (br s, 1H, NH), ~4.7 (d, 2H), ~3.4 (q, 2H), ~2.5 (t, 2H), ~2.5 (t, 1H), 1.45 (s, 9H) |

| N-Boc-L-alanine-OMe | ¹H NMR | CDCl₃ | 5.05 (br d, 1H), 4.35 (m, 1H), 3.75 (s, 3H), 1.45 (s, 9H), 1.38 (d, 3H) |

| N-Boc-L-proline-OMe | ¹H NMR | CDCl₃ | 4.3 (m, 1H), 3.7 (s, 3H), 3.5 (m, 2H), 2.2 (m, 1H), 1.9 (m, 3H), 1.45 & 1.4 (two s, 9H) |

| This compound (Predicted) | ¹³C NMR | CDCl₃ | ~171 (C=O, ester), ~156 (C=O, Boc), ~79.5 (quaternary C, Boc), ~77 (alkyne CH), ~75 (alkyne C), ~52 (CH₂-O), ~38 (CH₂-N), ~36 (CH₂-C=O), ~28 (CH₃, Boc) |

| N-Boc-L-alanine-OMe | ¹³C NMR | CDCl₃ | 173.8, 155.2, 79.8, 52.2, 49.8, 28.3, 18.8 |

| N-Boc-L-proline-OMe | ¹³C NMR | CDCl₃ | 173.5, 154.2, 79.5, 60.2, 52.0, 46.5, 31.0, 28.4, 23.8 |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of compound, which typically forms a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The accurate mass measurement of these ions by high-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental composition of the molecule.

The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Common fragmentation pathways for N-Boc protected amino acid esters include the loss of the Boc group or parts of it (e.g., loss of isobutylene (B52900), C₄H₈), and cleavage of the ester bond. scbt.com

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 228.123 | Protonated molecule |

| [M+Na]⁺ | 250.105 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 172.071 | Loss of isobutylene from the Boc group |

| [M-Boc+2H]⁺ | 128.071 | Loss of the entire Boc group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key characteristic absorption bands in the IR spectrum include:

A strong absorption band corresponding to the C=O stretching of the ester group.

Another strong C=O stretching band for the carbamate (Boc group).

An N-H stretching vibration for the carbamate.

A sharp, weak absorption for the terminal alkyne C-H stretch.

A weak absorption for the C≡C triple bond stretch.

C-H stretching and bending vibrations for the alkyl and methylene groups.

Table 3: Characteristic Infrared Absorption Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for N-Boc-amino acid esters |

| N-H (Carbamate) | Stretching | ~3350 | 3307 |

| C-H (Alkyne) | Stretching | ~3300 | - |

| C-H (Alkyl) | Stretching | ~2980, 2930 | 2933 |

| C≡C (Alkyne) | Stretching | ~2125 | - |

| C=O (Ester) | Stretching | ~1740 | 1724 |

| C=O (Carbamate) | Stretching | ~1700 | 1689 |

| N-H (Carbamate) | Bending | ~1520 | 1535 |

| C-O (Ester/Carbamate) | Stretching | ~1250, 1160 | 1272, 1243 |

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Column chromatography on silica (B1680970) gel is a standard method for the purification of this compound. nih.gov A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is typically employed to separate the desired product from starting materials and by-products. The progress of the separation is monitored by thin-layer chromatography (TLC) , where the compound's retention factor (Rf) provides a preliminary indication of its identity and purity. nih.govsigmaaldrich.com

High-performance liquid chromatography (HPLC) can be used for a more precise analysis of the purity of the final product. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from even minor impurities, allowing for quantitative determination of its purity. tcichemicals.comtcichemicals.com

Research Applications of N Boc Beta Alanine Propargyl Ester in Chemical Synthesis

Employment in Peptide Synthesis and Peptidomimetics

The synthesis of peptides and their mimics (peptidomimetics) requires careful control over reactive functional groups. N-Boc-beta-alanine propargyl ester offers solutions for both protection and functionalization within these synthetic pathways.

In peptide synthesis, protecting groups are crucial for preventing unwanted side reactions at the carboxylic acid terminus of an amino acid while the peptide chain is being elongated. The propargyl ester in this compound can function as a temporary shield for the carboxyl group of the beta-alanine (B559535) residue. nih.govnih.gov

Propargyl esters are advantageous because they are stable under the conditions used to remove other common protecting groups, such as the acid-labile Boc group or the base-labile Fmoc group. nih.gov This orthogonality allows for selective deprotection steps during a complex synthesis. The removal of the propargyl ester is typically achieved using a neutral reagent like benzyltriethylammonium tetrathiomolybdate (B108656), which does not affect other protecting groups present in the peptide chain. nih.govnih.gov This method has been shown to be effective and does not lead to racemization of the amino acids. nih.gov

Table 1: Deprotection of Propargyl Esters

| Protected Amino Acid | Deprotection Reagent | Yield of Deprotected Amino Acid |

|---|---|---|

| Boc-Ile-OPrp | Tetrathiomolybdate | 85% |

| Boc-Asp(OPrp)-OMe | Tetrathiomolybdate | High |

| Boc-Glu(OPrp)-OMe | Tetrathiomolybdate | High |

This table showcases the efficiency of tetrathiomolybdate in deprotecting propargyl esters of various amino acids, resulting in high yields of the corresponding carboxylic acids. nih.gov

Beyond its role as a protecting group, this compound can be directly incorporated as a building block into a growing peptide chain. nih.govnih.gov This allows for the introduction of a beta-alanine residue with a reactive alkyne handle at a specific position within the peptide sequence. The Boc protecting group on the nitrogen atom allows for standard solid-phase or solution-phase peptide synthesis protocols to be employed for coupling. nih.gov Once the Boc group is removed under acidic conditions, the free amine can participate in the formation of the next peptide bond. cymitquimica.com The presence of the propargyl ester at the C-terminus provides a site for further modification after the peptide has been assembled. This methodology has been successfully applied in the solution-phase synthesis of di-, tri-, and tetrapeptides. nih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability or bioavailability. The incorporation of non-natural amino acids and functional groups is a key strategy in their design. This compound is a valuable precursor for creating peptidomimetics containing a propargyl group. nih.gov This terminal alkyne functionality opens up a vast array of possibilities for post-synthetic modification via "click chemistry," allowing for the attachment of various molecules such as reporter tags, imaging agents, or other bioactive moieties.

Role in Click Chemistry and Bioconjugation Strategies

The terminal alkyne of the propargyl ester makes this compound an ideal substrate for click chemistry reactions. youtube.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them particularly suitable for biological applications.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.gov It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is highly efficient and can be carried out under mild, often aqueous, conditions. scispace.com The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the reaction to proceed at a practical rate. nih.govscispace.com The resulting triazole ring is a stable and rigid linker, making it an excellent covalent bridge for connecting different molecular entities.

Table 2: Key Features of CuAAC

| Feature | Description |

|---|---|

| Reactants | Terminal Alkyne and Azide |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Reaction Conditions | Mild, often aqueous |

| Efficiency | High yields, minimal byproducts |

This table summarizes the fundamental aspects of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a copper catalyst, which can be toxic to living cells. magtech.com.cnacs.org SPAAC relies on the use of a strained cyclooctyne (B158145) derivative that readily reacts with an azide. magtech.com.cn While this compound itself contains a terminal alkyne and is primarily used in CuAAC, it serves as a foundational building block. The beta-alanine scaffold can be modified to incorporate a strained alkyne, making it suitable for SPAAC. The principles of SPAAC are relevant as they represent an alternative and often more biocompatible approach to the bioconjugation strategies initiated by molecules like this compound. nih.gov

Table 3: Comparison of CuAAC and SPAAC

| Feature | CuAAC | SPAAC |

|---|---|---|

| Catalyst | Copper(I) required | No catalyst needed |

| Alkyne | Terminal alkyne | Strained cyclooctyne |

| Biocompatibility | Limited by copper toxicity | Highly biocompatible |

| Reaction Rate | Generally faster | Can be slower, but highly efficient |

This table provides a comparative overview of the key differences between CuAAC and SPAAC, highlighting the advantages of SPAAC for in vivo applications. magtech.com.cnrsc.org

Development of Bioconjugates Using the Propargyl Ester Moiety

The propargyl ester group of this compound is instrumental in the development of bioconjugates. Bioconjugation, the process of linking a biomolecule (like a protein, peptide, or nucleic acid) to another molecule, often a label or a drug, relies on highly specific and efficient chemical reactions. The alkyne functionality of the propargyl group is a prime substrate for click chemistry, particularly the CuAAC reaction with azide-containing molecules.

This reaction's high efficiency, selectivity, and biocompatibility make it ideal for modifying sensitive biological macromolecules. For instance, a protein functionalized with an azide group can be readily and specifically linked to a molecule bearing the this compound. After the click reaction, the Boc-protecting group can be removed under acidic conditions to expose the amine, which can then be used for further functionalization or to impart specific properties to the final bioconjugate. This strategy allows for the precise and modular construction of complex biomolecular architectures. The beta-alanine component can act as a flexible spacer, separating the conjugated entities and potentially reducing steric hindrance.

Functionalization of Complex Molecules via Click Chemistry

The principles of click chemistry, enabled by the propargyl ester of this compound, extend to the functionalization of a wide range of complex molecules beyond bioconjugates. The modular nature of the CuAAC reaction allows for the straightforward introduction of the beta-alanine unit into larger scaffolds. google.com This is particularly valuable in medicinal chemistry and materials science, where the precise modification of complex structures is often necessary to fine-tune their properties.

For example, a complex natural product or a synthetic drug candidate containing an azide handle can be "clicked" with this compound. This introduces a new functional handle (the Boc-protected amine) that can be deprotected to allow for the attachment of other groups, such as solubility enhancers, targeting ligands, or imaging agents. This modular approach significantly streamlines the synthesis of derivatives and analogs for structure-activity relationship (SAR) studies.

This compound as a Versatile Building Block for Advanced Molecules

Beyond its role in bioconjugation and functionalization, this compound serves as a versatile building block for the synthesis of more complex and advanced molecular systems. Its bifunctional nature allows it to act as a bridge or linker, connecting different molecular components to create novel structures with tailored properties.

Construction of Molecular Probes and Tags

The combination of the click-active propargyl group and the protected amine makes this compound an excellent scaffold for the construction of molecular probes and tags. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes.

The synthesis of a molecular probe using this building block would typically involve a two-step process. First, the propargyl ester would be used to attach the beta-alanine moiety to a targeting molecule (e.g., a ligand for a specific receptor) via a click reaction. Subsequently, the Boc group would be removed, and the resulting free amine would be coupled to a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a radioactive isotope for imaging. The beta-alanine spacer can help to ensure that the reporter group does not interfere with the binding of the targeting molecule to its biological partner.

Integration into Polymeric and Supramolecular Architectures

The application of this compound extends to the realm of polymer and supramolecular chemistry. In polymer synthesis, it can be used as a monomer or a functionalizing agent to introduce pendant alkyne groups along a polymer chain. These alkyne groups can then be used for post-polymerization modification via click chemistry, allowing for the creation of functional materials with precisely controlled properties.

In the context of supramolecular chemistry, this building block can be incorporated into larger, non-covalently assembled structures. A notable example is its use in the synthesis of dendrimers. Dendrimers are highly branched, tree-like molecules with a well-defined structure. N-Boc-beta-alanine can be used as a branching unit in the construction of dendrimers. nih.govresearchgate.net Specifically, the propargyl ester can be used to attach the beta-alanine unit to the core or branches of a dendrimer via click chemistry. The Boc-protected amine can then be deprotected and further reacted to build up the dendritic structure or to add surface functionalities. This approach allows for the creation of dendrimers with tailored sizes, shapes, and surface properties for applications in areas such as drug delivery and catalysis. For instance, poly(beta-alanine) dendrimers with Boc-carbamate surface groups have been synthesized and shown to adopt open structures in polar solvents. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-Boc-β-alanine propargyl ester?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, propargyl bromide reacts with N-Boc-β-alanine in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous solvents like DMF. Protection of the amine group with Boc ensures regioselectivity during ester formation .

- Validation : Monitor reaction progress via TLC or NMR to confirm esterification and Boc-group integrity.

Q. How can FTIR and NMR spectroscopy be utilized to confirm the structure of N-Boc-β-alanine propargyl ester?

- FTIR Analysis : Characteristic peaks include:

- Alkyne C≡C stretch at ~2120 cm⁻¹.

- Boc carbonyl (C=O) at ~1680–1700 cm⁻¹.

- Ester C=O at ~1740 cm⁻¹ .

- NMR Analysis :

- ¹H NMR: Propargyl protons appear as a triplet (~δ 2.5–3.0 ppm); Boc tert-butyl group shows a singlet at ~δ 1.4 ppm.

- ¹³C NMR: Alkyne carbons at ~δ 70–85 ppm; ester carbonyl at ~δ 165–175 ppm .

Q. What role does the propargyl group play in click chemistry applications?

- Methodology : The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This enables conjugation with azide-functionalized biomolecules or polymers under aqueous conditions .

- Optimization : Use CuSO₄/sodium ascorbate catalytic systems in polar solvents (e.g., DMSO/H₂O) for high yield and minimal side reactions.

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of gold-catalyzed cyclizations involving propargyl esters?

- Mechanistic Insight : Gold(I/III) catalysts activate the alkyne, promoting 1,3-acyloxy migration to generate α,β-unsaturated carbonyl intermediates. Steric bulk in tertiary propargyl esters (e.g., pivalate vs. acetate) enhances diastereoselectivity by stabilizing specific transition states .

- Case Study : Substrates with electron-donating groups on aryl rings accelerate iminium formation in [4+3]-cycloadditions, as observed in azepine synthesis .

Q. What experimental approaches resolve contradictions in stability data for substituted propargyl esters?

- Data Interpretation : Hydrolytic stability varies with substitution patterns. For example, 6-Cl-substituted propargyl esters hydrolyze rapidly (t₁/₂ = 7.9 h) compared to 3-Cl analogs (t₁/₂ = 53.1 h) due to electronic effects on ester carbonyl reactivity .

- Mitigation : Use controlled degradation studies (HPLC monitoring) under physiological pH to correlate substituent effects with stability.

Q. How does ligand design in gold complexes enhance protein labeling efficiency with propargyl esters?

- Catalyst Optimization : 2-Benzoylpyridine (BPy) ligands coordinate with Au(III), enabling C(sp²)-C(sp) cross-coupling with propargyl esters. BPy-Au complexes exhibit higher labeling efficiency than ligand-free AuCl₃ due to stabilized intermediates .

- Application : Labeling efficiency is validated via SDS-PAGE or fluorescence assays using propargyl ester-tagged proteins.

Q. What strategies improve regioselectivity in rhodium-catalyzed carbonylation of cyclopropyl-propargyl esters?

- Reaction Design : Rh(I) catalysts promote tandem 1,3-acyloxy migration and [5+1]-cycloaddition. Regioselective C–C σ-bond cleavage in cyclopropanes is achieved using sterically demanding substituents (e.g., tert-butyl groups) to direct carbonylation .

- Characterization : X-ray crystallography confirms exo-cyclic olefin configurations in products .

Data Analysis and Experimental Design

Q. How can researchers optimize reaction conditions for propargyl ester-based polymer functionalization?

- Design : Use RAFT polymerization with azide-terminated polymers, followed by CuAAC with propargyl esters. Kinetic studies (pseudo-first-order plots) ensure controlled molecular weight and end-group fidelity .

- Validation : SEC and MALDI-TOF MS confirm block copolymer formation and retention of alkyne functionality.

Q. What computational tools aid in predicting the reactivity of propargyl esters in complex catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.